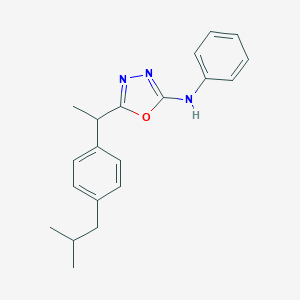
5-(1-(4-(2-Methylpropyl)phenyl)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(4-(2-Methylpropyl)phenyl)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine, commonly known as OPA-15406, is a novel compound that has been extensively studied in the field of medicinal chemistry. This compound is of great interest due to its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Mechanism Of Action
The mechanism of action of OPA-15406 is not fully understood, but studies have shown that it inhibits the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death, making OPA-15406 a potent anticancer agent. OPA-15406 has also been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical And Physiological Effects
OPA-15406 has been shown to have several biochemical and physiological effects. Studies have shown that OPA-15406 induces apoptosis (programmed cell death) in cancer cells, leading to a decrease in tumor growth. OPA-15406 has also been shown to reduce the production of reactive oxygen species (ROS), which are implicated in the development of Alzheimer's disease. In addition, OPA-15406 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
OPA-15406 has several advantages for lab experiments, including its potent anticancer and neuroprotective activity, as well as its ability to cross the blood-brain barrier. However, OPA-15406 also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of OPA-15406. One area of research is the development of more efficient synthesis methods for OPA-15406, which could lead to larger-scale production and lower costs. Another area of research is the development of more potent analogs of OPA-15406, which could have even greater anticancer and neuroprotective activity. Finally, future studies could focus on the potential use of OPA-15406 in combination with other drugs for the treatment of cancer and Alzheimer's disease.
Synthesis Methods
The synthesis of OPA-15406 involves several steps, including the reaction of 2-methylpropylphenylacetonitrile with hydrazine hydrate to form 2-methylpropylphenylhydrazine, which is then reacted with phenylglyoxal to form the oxadiazole ring. The final product is obtained by reacting the oxadiazole with an amine group (N-phenyl-1,3,4-oxadiazol-2-amine).
Scientific Research Applications
OPA-15406 has been extensively studied for its potential applications in the treatment of various diseases. Studies have shown that OPA-15406 has potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. OPA-15406 has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's disease.
properties
CAS RN |
184706-24-9 |
|---|---|
Product Name |
5-(1-(4-(2-Methylpropyl)phenyl)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine |
Molecular Formula |
C20H23N3O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-[1-[4-(2-methylpropyl)phenyl]ethyl]-N-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C20H23N3O/c1-14(2)13-16-9-11-17(12-10-16)15(3)19-22-23-20(24-19)21-18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H,21,23) |
InChI Key |
CKVQGZXGBXBGCS-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)NC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)NC3=CC=CC=C3 |
synonyms |
5-[1-[4-(2-methylpropyl)phenyl]ethyl]-N-phenyl-1,3,4-oxadiazol-2-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
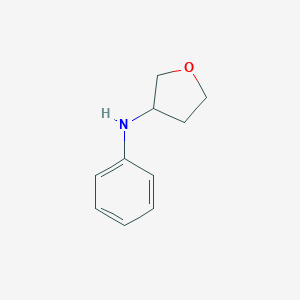
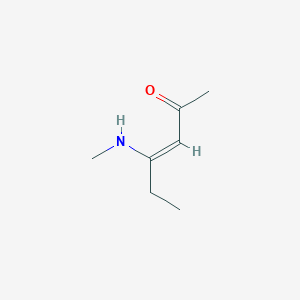
![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)
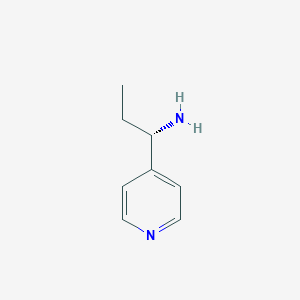
![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
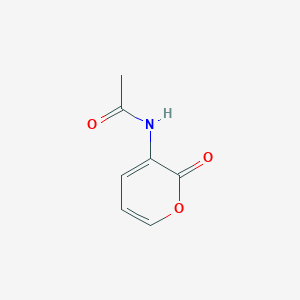
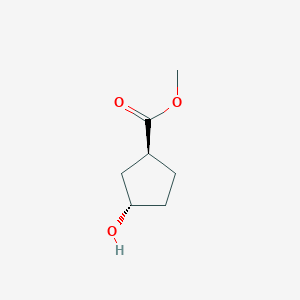
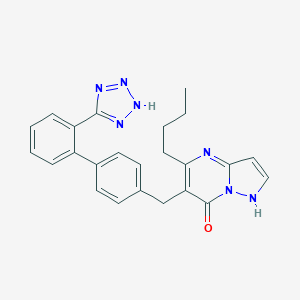
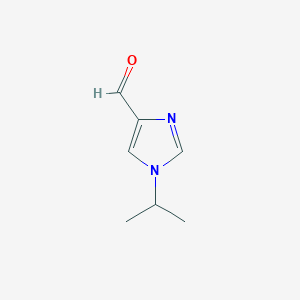
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B65954.png)